8-tert-Butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326811-30-6
Cat. No.: VC11716055
Molecular Formula: C21H29NO4
Molecular Weight: 359.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326811-30-6 |
|---|---|
| Molecular Formula | C21H29NO4 |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H29NO4/c1-14-7-5-6-8-16(14)18(23)22-17(19(24)25)13-26-21(22)11-9-15(10-12-21)20(2,3)4/h5-8,15,17H,9-13H2,1-4H3,(H,24,25) |
| Standard InChI Key | BCFDOCLFQKMTEC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O |
| Canonical SMILES | CC1=CC=CC=C1C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s defining feature is its spiro[4.5]decane core, where a single carbon atom bridges a tetrahydrofuran (1-oxa) ring and a piperidine (4-aza) ring. The tert-butyl group () at position 8 and the 2-methylbenzoyl moiety at position 4 introduce steric bulk and aromaticity, respectively, while the carboxylic acid group at position 3 enhances polarity (Figure 1).
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 1326811-30-6 |
| Molecular Formula | |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| SMILES | CC1=CC=CC=C1C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
The spirocyclic framework confers conformational rigidity, which may enhance binding specificity in biological systems. The tert-butyl group likely improves metabolic stability, while the carboxylic acid enables salt formation or hydrogen bonding.
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): - and -NMR spectra resolve distinct proton environments, such as the tert-butyl singlet (~1.2 ppm) and aromatic protons from the 2-methylbenzoyl group (7.0–7.5 ppm).
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Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl groups (benzoyl: ~1680 cm; carboxylic acid: ~1700 cm) and the ether linkage (~1100 cm) are diagnostic.
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Mass Spectrometry: High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 359.5 [M+H].
Synthesis and Manufacturing
Synthetic Pathways
The compound’s synthesis involves multi-step organic reactions, typically including:
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Spirocyclic Core Formation: Cyclocondensation of a γ-lactone with a secondary amine under acidic conditions generates the oxa-aza spiro framework.
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Benzoylation: Acylation of the piperidine nitrogen with 2-methylbenzoyl chloride introduces the aromatic moiety.
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Carboxylic Acid Functionalization: Hydrolysis of a nitrile or ester precursor yields the final carboxylic acid group.
Key challenges include controlling regioselectivity during spirocycle formation and minimizing racemization at stereogenic centers.
Purification and Yield Optimization
Chromatographic techniques (e.g., flash column chromatography) are employed to isolate the product, with yields typically ranging from 15–30% due to the complexity of intermediate steps. Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).
Research Gaps and Future Directions
Current limitations include:
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Mechanistic Studies: No published data on pharmacokinetics or receptor binding assays.
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Synthetic Scalability: Low yields and costly purification hinder large-scale production.
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Therapeutic Exploration: Preclinical trials are needed to validate hypothesized applications.
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